Gonyautoxin IV Gonyautoxin IV
Brand Name: Vulcanchem
CAS No.: 64296-26-0
VCID: VC0000008
InChI: InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1
SMILES: C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O
Molecular Formula: C10H17N7O9S
Molecular Weight: 411.346

Gonyautoxin IV

CAS No.: 64296-26-0

Cat. No.: VC0000008

Molecular Formula: C10H17N7O9S

Molecular Weight: 411.346

* For research use only. Not for human or veterinary use.

Gonyautoxin IV - 64296-26-0

CAS No. 64296-26-0
Molecular Formula C10H17N7O9S
Molecular Weight 411.346
IUPAC Name [(3aS,4R,9S,10aS)-2-amino-5,10,10-trihydroxy-6-imino-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate
Standard InChI InChI=1S/C10H17N7O9S/c11-6-14-5-3(2-25-8(13)18)17(21)7(12)16-1-4(26-27(22,23)24)10(19,20)9(5,16)15-6/h3-5,12,19-21H,1-2H2,(H2,13,18)(H3,11,14,15)(H,22,23,24)/t3-,4-,5-,9-/m0/s1
Standard InChI Key CETRDCWBMBILAL-LJRZAWCWSA-N
SMILES C1C(C(C23N1C(=N)N(C(C2N=C(N3)N)COC(=O)N)O)(O)O)OS(=O)(=O)O

Chemical Identification and Structure

Gonyautoxin IV belongs to the class of organic compounds known as saxitoxins, gonyautoxins, and derivatives. These compounds are characterized by a structure based on a 2,6-diamino-4-methyl-pyrrolo[1,2-c]purin-10-ol skeleton . The compound is formally designated by the following identifiers:

ParameterValue
Common NameGonyautoxin IV
Chemical FormulaC₁₀H₁₇N₇O₉S
CAS Registry Number64296-26-0
Average Molecular Weight411.346 g/mol
Monoisotopic Mass411.081 g/mol
IUPAC Name{[5,10,10-trihydroxy-2,6-diimino-9-(sulfooxy)-decahydropyrrolo[1,2-c]purin-4-yl]methoxy}carboximidic acid
Alternative IUPAC Name(3aS,4R,9S,10aS)-4-((carbamoyloxy)methyl)-5,10,10-trihydroxy-2,6-diiminooctahydro-1H,8H-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate
InChI KeyCETRDCWBMBILAL-KPKJPENVSA-N

The molecular structure of Gonyautoxin IV features a complex tricyclic system with multiple functional groups, including hydroxyl, imino, and sulfate moieties . Structurally, Gonyautoxin IV exists as an epimer with Gonyautoxin I (GTX1), and the two compounds are often isolated and studied together . The confirmation of the structure was established through interconversion studies and correlation with saxitoxin .

Physical and Chemical Properties

Gonyautoxin IV exhibits several distinct physical and chemical properties that influence its stability, detection, and biological activity:

PropertyDescription
Physical StateTypically obtained as a solution in analytical applications
SolubilitySoluble in aqueous acidic solutions
StabilityRelatively stable in acidic conditions
Storage ConditionsRecommended storage at -20°C for long-term stability
Solution FormulationOften prepared in aqueous HCl (0.003 M, pH 2.52)

The compound demonstrates chemical transformations under specific conditions. Notably, Gonyautoxin IV can be converted to Neosaxitoxin through reductive reactions using thiol compounds such as 2-mercaptoethanol . This conversion is significant for both analytical purposes and understanding the metabolic fate of the toxin in biological systems.

Studies on stability have shown that Gonyautoxin IV exhibits minimal degradation when stored properly at -20°C for periods of up to 12 months, with an uncertainty due to possible degradation calculated as 2.13% .

Origin and Natural Occurrence

Gonyautoxin IV occurs naturally as a product of marine dinoflagellates, primarily belonging to the genus Alexandrium, with Alexandrium pacificum being a notable producer . These dinoflagellates synthesize the toxin as part of their secondary metabolism, though the ecological role of these compounds remains under investigation.

The toxin enters the food chain through filter-feeding shellfish that accumulate the compounds from the water column during harmful algal blooms. Various marine organisms have been found to contain Gonyautoxin IV, including:

  • Bivalve mollusks (clams, mussels)

  • Gastropods (such as Cerithium vulgatum)

  • Echinoderms

Interestingly, metabolism within shellfish tissues can transform Gonyautoxin IV into other toxin derivatives. Research has shown that in some shellfish species like Mactra chinensis, metabolism can produce decarbamoyl derivatives of the toxin .

Analytical Detection Methods

The accurate detection and quantification of Gonyautoxin IV present significant analytical challenges due to its structural complexity and potential co-elution with matrix interferences. Several analytical methodologies have been developed:

Chromatographic Methods

Post-column oxidation liquid chromatography with fluorescence detection (PCOX-LC-FLD) represents a widely used technique for Gonyautoxin IV analysis . This method involves:

  • Separation using high-performance liquid chromatography (HPLC)

  • Post-column oxidation to generate fluorescent derivatives

  • Detection via fluorescence

A significant challenge in this methodology is the potential co-elution of Gonyautoxin IV with naturally fluorescent matrix components from shellfish and other marine organisms . To address this limitation, researchers have developed specific transformation reactions to confirm the presence of Gonyautoxin IV.

Transformation Reactions for Confirmation

A novel analytical approach involves the conversion of Gonyautoxin IV to Neosaxitoxin using 2-mercaptoethanol (2-ME) . The optimized procedure includes:

ParameterCondition
Reagent1 M 2-ME in 0.1 M phosphate buffer
pH7.4
Temperature100°C
Reaction Time30 minutes
Recovery Rate82.2% (RSD = 1.1%, n=3)

This transformation method offers several advantages:

  • Single-step reaction (simplified from previous two-step methods)

  • Good recovery and repeatability

  • Clear differentiation between Gonyautoxin IV and co-eluting matrix interferences

When the chromatographic peak contains Gonyautoxin IV, application of this reductive reaction results in the appearance of Neosaxitoxin in the chromatogram and a corresponding decrease in the Gonyautoxin IV peak. In contrast, if the peak is due solely to a matrix interference, no transformation occurs and no Neosaxitoxin is produced .

Other Analytical Techniques

Additional analytical approaches include:

  • Ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS)

  • Proton quantitative nuclear magnetic resonance (1H-qNMR) for concentration determination

  • Certified reference materials for calibration and method validation

Toxicological Profile

Gonyautoxin IV belongs to the paralytic shellfish toxin (PST) family, a group of compounds that block voltage-gated sodium channels in nerve and muscle cells, leading to neuromuscular paralysis in severe cases .

Toxicity Studies

Research on the toxicity of Gonyautoxin IV has yielded valuable data regarding its relative potency compared to other PSTs. Key findings include:

Route of AdministrationToxicity Relative to Saxitoxin (STX)
Intraperitoneal injection140-170-fold less toxic than STX
Oral (feeding)11-fold less toxic than STX
Median lethal dose (feeding)34.9 μmol/kg

Notably, there is a significant difference in toxicity between intraperitoneal and oral administration, with Gonyautoxin IV showing relatively higher oral toxicity . This discrepancy is attributed to the conversion of Gonyautoxin IV within the digestive tract to more toxic derivatives, including decarbamoyl gonyautoxin 2&3, decarbamoyl saxitoxin, and decarbamoyl neosaxitoxin .

Toxicity Equivalency Factors

Based on feeding studies, researchers have proposed a toxicity equivalency factor (TEF) of 0.1 for Gonyautoxin IV . This factor is used in regulatory contexts to calculate the total toxicity of shellfish samples containing multiple PST analogues.

Metabolic Transformations

The metabolic fate of Gonyautoxin IV in biological systems is complex. Evidence suggests that intestinal bacteria can mediate the transformation of Gonyautoxin IV and other gonyautoxins into more toxic saxitoxin analogues through the action of glutathione . This conversion increases the toxic content of organisms that carry paralytic shellfish poisoning toxins, potentially amplifying toxicity through the food chain .

ParameterSpecification
FormatSolution in amber glass vial (approximately 0.5 mL)
Concentration[GTX4] = 8.0 ± 0.6 μg/g
Purity≥ 99%
FormulationAqueous HCl (0.003 M, pH 2.52)
Storage-20°C

Research Applications and Future Directions

Analytical Method Development

Ongoing research focuses on improving detection methodologies for Gonyautoxin IV, particularly:

  • Development of rapid and sensitive screening methods

  • Addressing matrix interference challenges

  • Automation of analytical procedures

  • Harmonization of international standards for detection and quantification

Ecological Research

Studies of Gonyautoxin IV production in marine environments contribute to understanding:

  • Dynamics of harmful algal blooms

  • Environmental factors influencing toxin production

  • Climate change impacts on toxin distribution

  • Trophic transfer in marine food webs

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